molecular formula C12H19NO4 B1289646 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one CAS No. 280761-97-9

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1289646
CAS No.: 280761-97-9
M. Wt: 241.28 g/mol
InChI Key: CQLVVTNYEYTHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one, also known as tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a research chemical with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound is characterized by its unique bicyclic structure, which includes an oxo group and an azabicyclo moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one typically involves the reaction of tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the Boc-protected intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, facilitating the formation of chiral centers in asymmetric synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound has a similar bicyclic structure but includes a benzyl group instead of a Boc group.

    9-Azabicyclo[3.3.1]nonan-3-one-9-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.

Uniqueness

9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one is unique due to its Boc-protected structure, which provides stability and facilitates its use as a building block in organic synthesis. Its ability to act as a chiral auxiliary and its applications in various fields of research further distinguish it from similar compounds.

Properties

IUPAC Name

tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLVVTNYEYTHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280761-97-9
Record name tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.